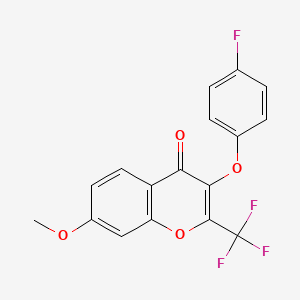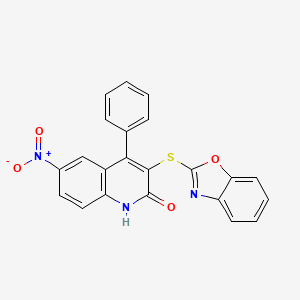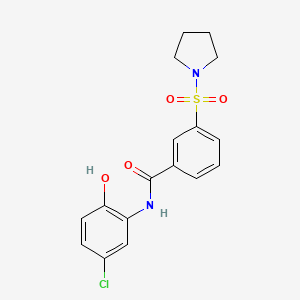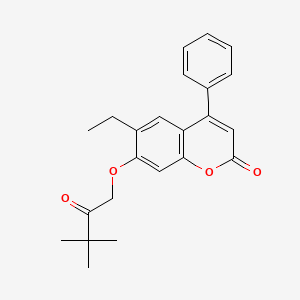
3-(4-fluorophenoxy)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one
概要
説明
3-(4-Fluorophenoxy)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one is an organic compound that belongs to the flavone family Flavones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenoxy)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one generally involves multi-step organic reactions. A common synthetic route starts with the formation of the chromenone skeleton, followed by the introduction of methoxy and fluorophenoxy groups, and finally the incorporation of the trifluoromethyl group. Typical reaction conditions involve the use of catalysts such as palladium on carbon (Pd/C) for hydrogenation steps and reagents like trifluoromethyl iodide for introducing the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound can involve similar synthetic routes but on a larger scale. Optimizations may include continuous flow reactions and the use of more robust catalysts to ensure higher yields and purity. Reaction conditions may be adjusted to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
3-(4-fluorophenoxy)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: : Reduction reactions can target specific groups within the molecule, altering its properties.
Substitution: : The fluorophenoxy and methoxy groups can be replaced with other substituents through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: : Conditions for substitution reactions can vary widely, from acidic to basic environments, depending on the nature of the substituent being introduced or replaced.
Major Products Formed
The products formed from these reactions can include a variety of derivatives, depending on the specific conditions and reagents used. For example, oxidation might introduce hydroxyl groups, while substitution reactions could yield compounds with different aromatic rings or alkyl groups.
科学的研究の応用
3-(4-Fluorophenoxy)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one has several applications in scientific research:
Chemistry: : Used as a building block in organic synthesis for creating complex molecules.
Biology: : Studied for its potential as a bioactive compound with anti-inflammatory and antioxidant properties.
Medicine: : Investigated for its anticancer potential and its ability to modulate biochemical pathways.
Industry: : Utilized in the development of new materials and chemicals with specific functional properties.
作用機序
The mechanism of action for 3-(4-fluorophenoxy)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one involves interactions with various molecular targets:
Molecular Targets: : The compound can interact with enzymes, receptors, and other proteins to exert its effects.
Pathways Involved: : It may modulate pathways involved in inflammation, oxidative stress, and cell proliferation, contributing to its biological activity.
類似化合物との比較
Uniqueness
The presence of the trifluoromethyl group and the specific arrangement of the fluorophenoxy and methoxy groups make 3-(4-fluorophenoxy)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one unique among flavones.
Similar Compounds
Similar compounds might include other flavones with different substituents:
3-(4-Chlorophenoxy)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one: : Similar structure with a chlorine substituent instead of fluorine.
3-(4-Fluorophenyl)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one: : Lacks the phenoxy group, having a simpler phenyl group instead.
This article covers the essentials about this compound, but there is always more to discover and investigate about this fascinating compound. What piques your interest the most about it?
特性
IUPAC Name |
3-(4-fluorophenoxy)-7-methoxy-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F4O4/c1-23-11-6-7-12-13(8-11)25-16(17(19,20)21)15(14(12)22)24-10-4-2-9(18)3-5-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOMDKROXWOYBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300569-48-6 | |
| Record name | 3-(4-FLUOROPHENOXY)-7-METHOXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(acetylamino)-N-(4-phenoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3668788.png)
![diethyl 4-{5-[4-(aminosulfonyl)phenyl]-2-furyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3668812.png)
![8-METHYL-4-(TRIFLUOROMETHYL)-7-[(3,4,5-TRIMETHOXYPHENYL)METHOXY]-2H-CHROMEN-2-ONE](/img/structure/B3668820.png)
![(5Z)-1-[2-(4-fluorophenyl)ethyl]-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3668822.png)

![N-{4-[(5-chloro-2-methoxybenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide](/img/structure/B3668835.png)
![1-({3-[2-(1-cyclohexen-1-yl)ethyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinyl}carbonyl)-4-piperidinecarboxamide](/img/structure/B3668840.png)
![3-chloro-N-{4-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B3668842.png)
![3-cyclohexyl-2-[(3,3-dimethyl-2-oxobutyl)thio]-4(3H)-quinazolinone](/img/structure/B3668848.png)



![N~1~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexylglycinamide](/img/structure/B3668895.png)
![(3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B3668897.png)
